1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational methods, to determine the compound’s 3D structure and conformation.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR) Studies
The compound 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one and related derivatives have been extensively studied for their potential in medicinal chemistry. For instance, 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) has been identified as a potent, selective, and systemically active inhibitor of intracellular N-acylethanolamine acid amidase (NAAA) activity. This enzyme inhibition is associated with profound anti-inflammatory effects in animal models. Further structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with improved physicochemical and drug-like profiles, highlighting the potential of NAAA inhibitors as therapeutic agents for pain and inflammation management (Nuzzi et al., 2016).
Antimalarial Activity Evaluation
The synthesis of various derivatives, including 2-amino-3-arylpropan-1-ols, and their evaluation for antimalarial activity has been another area of interest. Despite most compounds exhibiting weak antiplasmodial activity, some have shown moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research underscores the potential of these compounds in malaria treatment, though further investigations are needed to identify more potent antimalarial agents (D’hooghe et al., 2011).
Enantioselective Synthesis for Potential Antiviral Agents
The enantiospecific synthesis of certain pyrimidine nucleosides as potential antiviral agents showcases another application. These compounds are the first of a new class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring linked to a nucleic base through an N-N bond. Despite the significant synthetic achievement, these nucleoside analogs did not demonstrate significant antiviral activity in cell culture tests, illustrating the challenges in developing effective antiviral drugs (Hosono et al., 1994).
Inhibitory Effects on Enzymatic Activities
Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones has explored their potential as elastase inhibitors. These compounds, upon undergoing enzymatic hydrolysis, have shown to act as transient inhibitors, providing insights into designing new therapeutic agents targeting specific proteases involved in various diseases. This work emphasizes the role of azetidinone derivatives in developing enzyme inhibitors with potential clinical applications (Beauve et al., 1999).
Safety And Hazards
This would involve assessing the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, new applications, or new studies of the compound’s properties or reactivity.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a specific compound like “1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area. They might be able to provide more specific information or suggest relevant resources.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGGUQVKMLCFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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